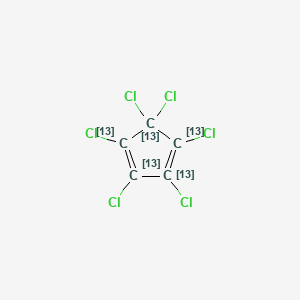

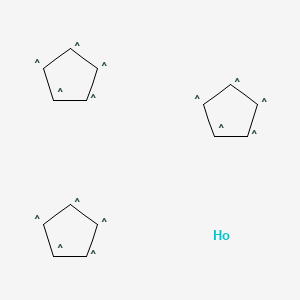

Perchlorocyclopentadiene-13C5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

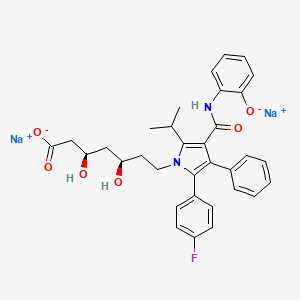

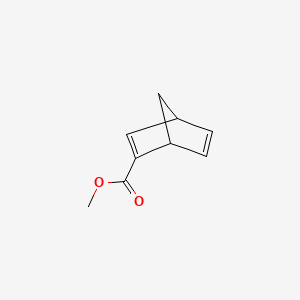

Perchlorocyclopentadiene-13C5 is a stable isotope-labeled compound with the molecular formula 13C5Cl6 and a molecular weight of 277.735 g/mol . This compound is a labeled analogue of perchlorocyclopentadiene, which is widely used as a precursor in the synthesis of pesticides, flame retardants, and dyes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perchlorocyclopentadiene-13C5 is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The initial step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. This intermediate is then subjected to dehydrochlorination to yield perchlorocyclopentadiene . The reaction conditions typically involve the use of alkaline hypochlorite or thermal dechlorination at temperatures around 470-480°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Companies like Velsicol Chemical LLC and Jiangsu Anpon Electrochemicals Co. produce this compound for industrial applications, ensuring strict safety and handling protocols .

Analyse Des Réactions Chimiques

Types of Reactions

Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:

Electrophilic Reactions: It is highly electrophilic and reacts readily with nucleophiles.

Diels-Alder Reactions: It undergoes Diels-Alder reactions with alkenes to form cycloaddition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkenes for Diels-Alder reactions and bases for dehydrochlorination. The conditions typically involve moderate to high temperatures and controlled environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include various cycloaddition products and derivatives used in the synthesis of pesticides and flame retardants .

Applications De Recherche Scientifique

Perchlorocyclopentadiene-13C5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Chemical Synthesis: Used as a precursor in the synthesis of complex organic molecules.

Biological Studies: Employed in tracer-based metabolomics to study metabolic pathways and enzyme activities.

Medical Research: Utilized in the development of diagnostic tools and therapeutic agents.

Industrial Applications: Used in the production of flame retardants, pesticides, and dyes.

Mécanisme D'action

The mechanism of action of perchlorocyclopentadiene-13C5 involves its high electrophilicity, which allows it to react readily with nucleophiles. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include nucleophilic sites on organic molecules, leading to the formation of stable adducts .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexachlorocyclopentadiene: Similar in structure and reactivity, used in similar applications.

Octachlorocyclopentane: An intermediate in the synthesis of perchlorocyclopentadiene.

Uniqueness

Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and NMR spectroscopy. This labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .

Propriétés

Formule moléculaire |

C5Cl6 |

|---|---|

Poids moléculaire |

277.7 g/mol |

Nom IUPAC |

1,2,3,4,5,5-hexachloro(1,2,3,4,5-13C5)cyclopenta-1,3-diene |

InChI |

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |

Clé InChI |

VUNCWTMEJYMOOR-CVMUNTFWSA-N |

SMILES isomérique |

[13C]1(=[13C]([13C]([13C](=[13C]1Cl)Cl)(Cl)Cl)Cl)Cl |

SMILES canonique |

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)

![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)